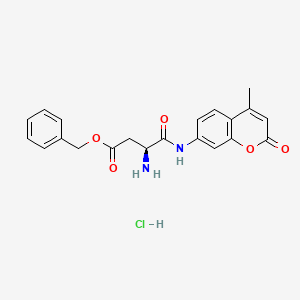

H-Asp(obzl)-amc hcl

Description

BenchChem offers high-quality H-Asp(obzl)-amc hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Asp(obzl)-amc hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5.ClH/c1-13-9-20(25)28-18-10-15(7-8-16(13)18)23-21(26)17(22)11-19(24)27-12-14-5-3-2-4-6-14;/h2-10,17H,11-12,22H2,1H3,(H,23,26);1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLCCJOOVOOXHV-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219138-15-5 | |

| Record name | Butanoic acid, 3-amino-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-4-oxo-, phenylmethyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219138-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

H-Asp(obzl)-amc hcl principle of fluorescence

An In-Depth Technical Guide to the Principle of Fluorescence of H-Asp(OBzl)-AMC HCl

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of H-Asp(OBzl)-AMC HCl, a fluorogenic substrate critical for the sensitive detection of specific protease activity. We will explore the fundamental principles of its fluorescence, the mechanism of enzymatic activation, and its practical application in scientific research, particularly within drug development.

Introduction: The Power of Fluorogenic Substrates in Protease Research

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless physiological processes and are implicated in numerous pathologies. The ability to accurately measure the activity of specific proteases is therefore crucial for both basic research and therapeutic development. Fluorogenic substrates are powerful tools designed for this purpose, offering a sensitive and continuous method for monitoring enzyme kinetics[1]. These molecules are engineered to be non-fluorescent or weakly fluorescent until acted upon by a specific enzyme. Enzymatic cleavage liberates a fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity[2].

H-Asp(OBzl)-AMC HCl is a specialized fluorogenic substrate designed to detect proteases that recognize and cleave the peptide bond following an aspartic acid residue. Its utility is rooted in the unique photophysical properties of its core components: the 7-amino-4-methylcoumarin (AMC) fluorophore and the aspartic acid recognition motif.

The Fluorophore: 7-Amino-4-Methylcoumarin (AMC)

7-Amino-4-methylcoumarin (AMC) is a versatile blue-emitting fluorophore widely used in the design of enzyme substrates[3][4]. In its free, unconjugated form, AMC exhibits strong fluorescence with characteristic excitation and emission maxima.

Spectral Properties

Free AMC has a distinct spectral profile, which is essential for its detection:

These spectral characteristics allow for its measurement using standard laboratory fluorometers and microplate readers equipped with appropriate filter sets or monochromators.

| Property | Wavelength (nm) | Source(s) |

| Excitation (Peak) | ~341-360 nm | [5][7] |

| Emission (Peak) | ~441-460 nm | [5][7][9] |

The Quenching Principle: Static Quenching

The brilliance of AMC-based substrates lies in a phenomenon known as static quenching[10]. When the amino group of AMC is linked to the carboxyl group of an amino acid (in this case, aspartic acid) via an amide bond, the electronic conjugation of the fluorophore is altered. This modification changes the electron distribution within the coumarin ring system, significantly reducing its intrinsic fluorescence and shifting its absorbance and emission spectra to shorter wavelengths (approx. 330 nm excitation / 390 nm emission)[10]. The substrate in this state is effectively "caged" or quenched.

The enzymatic cleavage of the Asp-AMC amide bond breaks this linkage, liberating free AMC. The release restores the original electronic structure of the amino group, leading to a dramatic increase in fluorescence quantum yield and a shift back to the characteristic longer excitation and emission wavelengths of the free fluorophore[10][11]. This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling highly sensitive detection of proteolytic activity.

The Substrate: H-Asp(OBzl)-AMC HCl

H-Asp(OBzl)-AMC HCl is a precisely designed molecule where each component serves a distinct purpose. Its chemical name is (3S)-3-Amino-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)amino]-4-oxobutanoic acid phenylmethyl ester monohydrochloride[12].

-

H-Asp: The L-Aspartic Acid residue provides the recognition site for the target protease. Proteases like caspases and Granzyme B have a strong specificity for cleaving the peptide bond C-terminal to an aspartate residue[11][13].

-

(OBzl): The benzyl ester serves as a protecting group for the side-chain carboxyl group of the aspartic acid. This prevents unwanted side reactions during synthesis and can influence the substrate's specificity and interaction with the enzyme's active site.

-

AMC: The 7-amino-4-methylcoumarin is the reporter group, which is quenched when conjugated and becomes highly fluorescent upon cleavage.

-

HCl: The hydrochloride salt increases the compound's polarity and aqueous solubility, which is crucial for its use in biological buffers[14].

The Core Principle: Enzymatic Cleavage and Fluorescence Activation

The central mechanism of H-Asp(OBzl)-AMC HCl relies on enzyme-catalyzed hydrolysis. A protease with specificity for aspartic acid recognizes and binds to the substrate. The enzyme then cleaves the robust amide bond linking the aspartic acid residue to the AMC molecule. This proteolytic event releases the free, unquenched AMC, which fluoresces intensely upon excitation. The rate of fluorescence increase is directly proportional to the rate of substrate cleavage, thus providing a real-time measure of the enzyme's activity.

This relationship is foundational for performing kinetic studies to determine parameters such as Kₘ and kcat, and for high-throughput screening of enzyme inhibitors.

Diagram of the Activation Mechanism

The following diagram illustrates the enzymatic activation of H-Asp(OBzl)-AMC HCl.

Caption: Workflow of protease-mediated fluorescence activation.

Experimental Protocol: Measuring Caspase-3 Activity

This protocol provides a generalized workflow for measuring the activity of Caspase-3, a well-characterized aspartate-specific protease, using an AMC-based substrate. The principles are directly applicable to H-Asp(OBzl)-AMC HCl.

Materials and Reagents

-

H-Asp(OBzl)-AMC HCl Substrate

-

Free 7-Amino-4-methylcoumarin (AMC) standard[15]

-

Recombinant active Caspase-3

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

DMSO (for dissolving substrate and standard)

-

Black, flat-bottom 96-well microplate (uncoated)[2]

-

Fluorescence microplate reader

Step-by-Step Methodology

1. Reagent Preparation:

- Substrate Stock Solution: Dissolve H-Asp(OBzl)-AMC HCl in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light[2].

- AMC Standard Stock Solution: Dissolve the free AMC reference standard in DMSO to create a 1 mM stock solution. Store at -20°C, protected from light[7].

- Enzyme Preparation: Dilute the active Caspase-3 to the desired concentration in cold Assay Buffer immediately before use. Keep the enzyme on ice.

2. AMC Standard Curve Generation:

- Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer. A typical concentration range would be from 0 µM to 25 µM[7].

- Add 100 µL of each standard dilution to separate wells of the 96-well plate.

- Measure the fluorescence at Ex/Em = 360/460 nm.

- Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against the known AMC concentration to generate a standard curve. This curve will be used to convert the RFU from the enzymatic reaction into the molar amount of product formed.

3. Enzymatic Reaction Setup:

- Prepare a working substrate solution by diluting the 10 mM stock into Assay Buffer. The final concentration in the assay should be optimized but is typically in the range of 10-50 µM (around the Kₘ value for many caspases)[8].

- In separate wells of the 96-well plate, add your samples (e.g., cell lysates or purified enzyme dilutions). Include a negative control well with buffer only (no enzyme).

- To initiate the reaction, add the working substrate solution to each well. The final reaction volume is typically 100-200 µL.

- Example per well: 50 µL of sample/enzyme + 50 µL of 2X working substrate solution.

4. Data Acquisition:

- Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).

- Measure the fluorescence intensity (Ex/Em = 360/460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. This kinetic reading is crucial for determining the initial reaction velocity (V₀).

Data Analysis Workflow

The following diagram outlines the process of converting raw fluorescence data into meaningful enzyme activity units.

Caption: Data analysis pipeline for fluorogenic enzyme assays.

Conclusion and Field Insights

H-Asp(OBzl)-AMC HCl is a highly effective tool for probing the activity of aspartate-specific proteases. The core principle—conversion from a quenched, non-fluorescent state to a highly fluorescent state via enzymatic cleavage—provides a robust and sensitive method for kinetic analysis. When implementing assays with this substrate, it is crucial to perform proper controls, including an AMC standard curve for accurate quantification and inhibitor controls (e.g., Ac-DEVD-CHO for caspases) to confirm the specificity of the measured activity[8]. The high quantum yield of coumarin derivatives ensures that even minute amounts of enzymatic activity can be detected, making this substrate class indispensable for modern enzymology and drug discovery[16][17].

References

-

Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. (2025, August 9). Retrieved from ScienceDirect. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 2177-63-1. Retrieved from BuyersGuideChem. [Link]

-

Lablorde, J., et al. (2024). Identifying protease-activated targets and exploring therapeutic applications. Biochemical Society Transactions, 52(1), 1-14. [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of AMC (1 µM) in the presence and absence of NNO.... Retrieved from ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). H-Asp(OBzl)-OBzl HCl [6327-59-9]. Retrieved from Aapptec. [Link]

-

Knight, A. W., et al. (2022). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. Authorea. [Link]

-

Chemsrc. (n.d.). HL-Asp(Bzl)-OBzl * HCl | CAS#:6327-59-9. Retrieved from Chemsrc. [Link]

-

NovoPro Bioscience Inc. (n.d.). Ac-Nle-Pro-Nle-Asp-AMC peptide. Retrieved from NovoPro. [Link]

-

ResearchGate. (2014, January 16). Why is AMC quenched when attached to a peptide?. Retrieved from ResearchGate. [Link]

-

Anaspec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit. Retrieved from Anaspec. [Link]

-

O'Donoghue, A. J., et al. (2021). Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen. Nature Communications, 12(1), 5873. [Link]

-

Li, Y., et al. (2016). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 6(37), 31215-31221. [Link]

-

Edinburgh Instruments. (n.d.). What are Absorption, Excitation and Emission Spectra?. Retrieved from Edinburgh Instruments. [Link]

-

Supporting Information. (n.d.). Retrieved from Wiley Online Library. [Link]

-

Chen, Y. T., et al. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Biotechnology & Histochemistry, 98(1), 54-61. [Link]

-

Cambridge Bioscience. (n.d.). Boc-Asp(OBzl)-Pro-Arg-AMC · HCl. Retrieved from Cambridge Bioscience. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrochloric Acid. PubChem Compound Database. Retrieved from NCBI. [Link]

-

ChemWhat. (n.d.). H-ASP(OBZL)-AMC HCL CAS#: 219138-15-5. Retrieved from ChemWhat. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Caspase-3 Assay Kit [bdbiosciences.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. H-ASP(OBZL)-AMC HCL CAS#: 219138-15-5 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

- 13. Identifying protease-activated targets and exploring therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 7-Amino-4-Methylcoumarin, reference standard 100 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 16. scispace.com [scispace.com]

- 17. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Anatomy of a Signal: A Technical Guide to Fluorogenic Aspartyl Protease Substrates in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of cellular signaling and disease, proteases serve as critical regulators, executing precise molecular cuts that dictate cellular fate. The ability to monitor the activity of these enzymes in real-time is paramount for understanding their function and for the development of novel therapeutics. This technical guide delves into the design, mechanism, and application of fluorogenic protease substrates, with a particular focus on aspartic acid-recognizing enzymes. We will deconstruct the components of a model substrate, H-Asp(OBzl)-AMC HCl, to illuminate the core principles of substrate design. While this specific molecule serves as an important pedagogical tool for understanding substrate chemistry, we will demonstrate why multi-peptide recognition sequences are essential for biological specificity. The guide will then provide a comprehensive, field-proven protocol for the widely used caspase-3 activity assay, a cornerstone of apoptosis research, illustrating these principles in practice.

The Principle of Fluorogenic Detection: Turning on the Light

The fundamental concept behind fluorogenic protease substrates is elegant in its simplicity: a molecular switch that transitions from a "dark" state to a "light" state upon enzymatic action. These substrates are comprised of two key moieties: a peptide sequence recognized by a specific protease and a fluorescent reporter group, or fluorophore.

In its intact, uncleaved state, the substrate is either non-fluorescent or exhibits very low fluorescence. This quenching effect is due to the electronic influence of the peptide on the fluorophore. When a protease recognizes and cleaves the specific peptide bond, the fluorophore is liberated. Freed from the quenching effect of the peptide, the fluorophore emits a strong fluorescent signal upon excitation at the appropriate wavelength. This increase in fluorescence is directly proportional to the enzymatic activity of the protease in the sample, allowing for sensitive and quantitative measurement.[1][2]

Deconstructing the Substrate: An Analysis of H-Asp(OBzl)-AMC HCl

To understand how these molecular tools are constructed, let us analyze the components of the user-specified molecule, L-Aspartic acid β-benzyl ester 7-amido-4-methylcoumarin hydrochloride (H-Asp(OBzl)-AMC HCl).

-

H (Free Amino Group): The "H" signifies a free N-terminal amine on the aspartic acid residue. In many commercially available substrates, this group is capped with an acetyl (Ac) or tert-butyloxycarbonyl (Boc) group to improve stability or modify solubility.

-

Asp(OBzl) (Benzyl-Protected Aspartic Acid): This is an aspartic acid residue where the side-chain carboxyl group is protected as a benzyl ester (OBzl). Protecting groups like benzyl esters are crucial during the chemical synthesis of peptides. They prevent unwanted side reactions involving the reactive carboxyl group, ensuring that the peptide chain is assembled in the correct sequence.[3][4] The benzyl group is stable under many conditions but can be removed when necessary, typically through catalytic hydrogenolysis.[4]

-

AMC (7-Amino-4-methylcoumarin): This is the fluorescent reporter. AMC is one of the most common fluorophores used for protease assays. In the conjugated state (as an amide linked to the aspartic acid's C-terminal carboxyl group), its fluorescence is quenched. Upon cleavage, the free AMC molecule becomes highly fluorescent, with typical excitation maxima around 340-360 nm and emission maxima around 440-460 nm.[5][6][7][8]

-

HCl (Hydrochloride): This indicates that the molecule is supplied as a hydrochloride salt, which often improves the stability and solubility of the compound in aqueous buffers.

The Critical Missing Piece: The Recognition Sequence

While H-Asp(OBzl)-AMC HCl contains the fundamental elements of a fluorogenic reporter system, it lacks the most crucial component for use in biological research: a specific protease recognition sequence.

Proteases, particularly those involved in signaling pathways like the caspases, exhibit high specificity. They do not simply cleave next to any accessible amino acid. Instead, they recognize a defined sequence of amino acids, typically a tetrapeptide (four amino acids), N-terminal to the cleavage site.[9][10] This recognition is dictated by the shape and chemical properties of the enzyme's active site pockets, which bind to the side chains of the substrate's amino acids.

The nomenclature for this interaction is as follows: the amino acid residue that is cleaved is designated P1. The residues preceding it are P2, P3, P4, and so on. All caspases, for instance, have a stringent requirement for an Aspartic Acid (Asp) residue at the P1 position.[3][6][7] However, the identity of the P2, P3, and P4 residues determines which specific caspase will efficiently bind and cleave the substrate.[10][11]

Because H-Asp(OBzl)-AMC HCl presents only a single amino acid (the P1 residue), it lacks the necessary information for specific recognition by a protease like a caspase. Consequently, it is not a functional substrate for measuring specific protease activity in a complex biological sample like a cell lysate. It is best understood as a synthetic intermediate or a building block that could be used to synthesize a more complex, multi-peptide substrate.

Application in Focus: Measuring Apoptosis with a Caspase-3/7 Fluorogenic Assay

To illustrate the practical application of a correctly designed fluorogenic substrate, we will detail the protocol for a caspase-3/7 activity assay, a gold-standard method for quantifying apoptosis (programmed cell death).

Caspase-3 and Caspase-7 are the primary "executioner" caspases. Their activation is a central event in the apoptotic cascade, leading to the cleavage of numerous cellular proteins and the dismantling of the cell.[8][12] Both enzymes recognize the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) .[11][12] Therefore, a fluorogenic substrate like Ac-DEVD-AMC is an ideal tool for measuring their combined activity.

Mechanism of the Ac-DEVD-AMC Assay

The assay relies on the cleavage of the amide bond between the P1 Aspartate (D) of the DEVD sequence and the AMC molecule. In apoptotic cells where caspase-3 and/or -7 are active, the enzyme cleaves the substrate, releasing free AMC. The resulting fluorescence is then measured.

Caption: Enzymatic cleavage of a fluorogenic substrate.

Quantitative Data Summary

| Parameter | Value | Source |

| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | [5][6][7] |

| Excitation Wavelength (Max) | ~340-360 nm | [5][8] |

| Emission Wavelength (Max) | ~440-460 nm | [5][8] |

| Caspase-3/7 Recognition Sequence | DEVD (Asp-Glu-Val-Asp) | [11][12] |

| Caspase-8 Recognition Sequence | IETD (Ile-Glu-Thr-Asp) | [11] |

| Caspase-9 Recognition Sequence | LEHD (Leu-Glu-His-Asp) | [11] |

| Caspase-1 Recognition Sequence | YVAD (Tyr-Val-Ala-Asp) | [11] |

Experimental Workflow: Step-by-Step Protocol

This protocol provides a robust methodology for measuring caspase-3/7 activity in cell lysates using a 96-well plate format suitable for high-throughput analysis.

Caption: Workflow for a fluorometric caspase activity assay.

Materials:

-

Cells (adherent or suspension)

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

Black, flat-bottom 96-well microplate (for fluorescence)

-

2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)

-

Caspase-3/7 Substrate: Ac-DEVD-AMC (stock solution in DMSO, e.g., 10 mM)

-

AMC Standard (for standard curve, stock solution in DMSO)

-

Caspase-3 Inhibitor: Ac-DEVD-CHO (optional, for control)

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation and Induction of Apoptosis:

-

Plate cells at a desired density and allow them to adhere (if applicable).

-

Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated (negative) control and a vehicle control.

-

Expert Insight: The optimal cell number and induction time are cell-type and compound-specific. A preliminary time-course and dose-response experiment is highly recommended.

-

-

Preparation of Cell Lysates:

-

For adherent cells: Aspirate the media, wash once with ice-cold PBS, and then add 50-100 µL of ice-cold Cell Lysis Buffer per well (for a 96-well plate). Incubate on ice for 10-20 minutes.

-

For suspension cells: Pellet cells by centrifugation (e.g., 300 x g for 5 min at 4°C), wash once with ice-cold PBS, and resuspend the pellet in Lysis Buffer. Incubate on ice.

-

Centrifuge the lysates at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet insoluble debris. Carefully transfer the supernatant (lysate) to a fresh, pre-chilled tube.

-

-

Protein Concentration Measurement:

-

Determine the total protein concentration of each lysate using a standard method like the BCA assay. This is critical for normalizing the caspase activity and ensuring equal loading.

-

-

Assay Setup:

-

In a black 96-well plate, add cell lysate to each well. Adjust the volume with Lysis Buffer to ensure each well contains the same amount of total protein (e.g., 20-50 µg) in the same final volume (e.g., 50 µL).

-

Essential Controls:

-

Blank: Lysis buffer only (no cell lysate).

-

Negative Control: Lysate from untreated cells.

-

Inhibitor Control (Optional): Lysate from apoptotic cells pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes before adding the substrate. This validates that the measured activity is indeed from DEVD-specific caspases.

-

-

-

Reaction Initiation and Measurement:

-

Prepare a Master Reaction Mix. For each reaction, you will need 50 µL of 2X Reaction Buffer and the Ac-DEVD-AMC substrate. Dilute the substrate stock into the 2X Reaction Buffer to a final assay concentration of 50 µM.

-

Add 50 µL of the Master Reaction Mix to each well containing 50 µL of lysate, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically, taking readings every 1-5 minutes for 1-2 hours.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from all other readings.

-

For each sample, plot the fluorescence intensity versus time. The slope of the linear portion of this curve represents the reaction rate (RFU/min).

-

Normalize the reaction rate to the amount of protein loaded in the well (e.g., RFU/min/µg protein).

-

Express the results as a fold-increase in caspase activity in treated samples compared to the untreated control.

-

For Absolute Quantification: Generate a standard curve using known concentrations of free AMC. This allows the conversion of RFU values into the absolute amount of substrate cleaved (e.g., pmol AMC/min/µg protein).[8][11]

-

Conclusion and Future Perspectives

The development of fluorogenic substrates has revolutionized the study of proteases, providing a sensitive and continuous method for quantifying their activity. While a molecule like H-Asp(OBzl)-AMC HCl is a useful illustration of the chemical components involved, it underscores the paramount importance of the peptide recognition sequence for achieving biological specificity. The successful application of substrates like Ac-DEVD-AMC in apoptosis research highlights how thoughtful design, grounded in an understanding of enzyme-substrate interactions, leads to powerful research tools. As our understanding of the proteome deepens, the design of novel, highly specific fluorogenic substrates will continue to be a vital endeavor, enabling researchers to dissect complex biological pathways and identify new targets for therapeutic intervention.

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

-

Creagh, E. M., & Martin, S. J. (2007). Caspase Protocols in Mice. Methods in Molecular Biology, 352, 127–140. Retrieved from [Link]

-

Julien, O., & Wells, J. A. (2017). Caspases and Their Substrates. Cell Death & Differentiation, 24(8), 1380–1389. Retrieved from [Link]

-

Verdoes, M., et al. (2021). Structure-Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits. ChemBioChem, 22(20), 3220-3226. Retrieved from [Link]

-

Filippova, I. Y., et al. (1996). Fluorogenic peptide substrates for assay of aspartyl proteinases. Analytical Biochemistry, 234(2), 113-118. Retrieved from [Link]

-

Wildeboer, D., et al. (2021). Structure-Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits. ResearchGate. Retrieved from [Link]

-

Ray, T. L., & Payne, C. D. (1990). Application of a fluorogenic substrate in the assay of proteolytic activity and in the discovery of a potent inhibitor of Candida albicans aspartic proteinase. Antimicrobial Agents and Chemotherapy, 34(7), 1155–1159. Retrieved from [Link]

-

OncoImmunin, Inc. (n.d.). Basic Principles of Profluorescent Protease Substrates. Retrieved from [Link]

-

Kumar, S. (2022). Caspases: structural and molecular mechanisms and functions in cell death, innate immunity, and disease. Molecular Cell, 82(12), 2217-2233. Retrieved from [Link]

-

AnaSpec. (n.d.). EnzoLyte™ AMC Caspase-3 Assay Kit. Retrieved from [Link]

-

Takase, H., et al. (2023). 7-Amino-4-methylcoumarin as a fluorescent substitute for Schiff's reagent: a new method that can be combined with hemalum and eosin staining on the same tissue section. Biotechnology & Histochemistry, 98(1), 54-61. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Lee, H. J., et al. (2021). A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin. Molecules, 26(11), 3326. Retrieved from [Link]

-

Bogyo, M., & Cravatt, B. F. (2007). Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes. Current Opinion in Chemical Biology, 11(1), 25–32. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch27 : Peptide synthesis. University of Calgary. Retrieved from [Link]

-

Timmer, J. C., & Salvesen, G. S. (2007). Caspase substrates. Cell Death & Differentiation, 14(1), 66–72. Retrieved from [Link]

-

Lee, K. H., et al. (2002). In Vitro Assay for Site-Specific Proteases Using Bead-Attached GFP Substrate. BioTechniques, 32(1), 88-92. Retrieved from [Link]

-

Tong, J., Rufli, S., & Wong, W. W. L. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193), e64745. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Boc-Asp(OBzl)-Pro-Arg-AMC | 荧光底物 | MCE [medchemexpress.cn]

- 2. Khan Academy [khanacademy.org]

- 3. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Caspase Cleavage Sites in the Human Proteome: CaspDB, a Database of Predicted Substrates | PLOS One [journals.plos.org]

- 7. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pnas.org [pnas.org]

- 11. CASPASE-1 RECOGNIZES EXTENDED CLEAVAGE SITES IN ITS NATURAL SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

A Technical Guide to the Fluorogenic Substrate H-Asp(obzl)-amc HCl: Mechanism and Application in Protease Assays

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application and core mechanism of the fluorogenic substrate H-Asp(obzl)-amc HCl. The focus is to provide not only procedural steps but also the underlying scientific principles and field-proven insights to ensure robust and reliable experimental outcomes.

Introduction: The Role of Fluorogenic Substrates in Enzyme Analysis

In the landscape of biochemical research and drug discovery, the ability to accurately quantify enzyme activity is paramount. Fluorogenic substrates are sophisticated tools designed for this purpose, offering high sensitivity and real-time monitoring of enzymatic reactions.[1] These molecules are engineered to be non-fluorescent until they are acted upon by a specific enzyme. This enzymatic modification, typically a cleavage event, liberates a fluorophore, resulting in a measurable increase in fluorescence that is directly proportional to enzyme activity.[2][3] H-Asp(obzl)-amc HCl (L-Aspartic acid β-(benzyl ester) 7-amido-4-methylcoumarin hydrochloride) is one such substrate, designed for the study of specific proteases.

Core Mechanism of H-Asp(obzl)-amc HCl

The functionality of H-Asp(obzl)-amc HCl is rooted in its molecular structure, which consists of a protease recognition motif linked to a quenched fluorophore.

-

Recognition Motif: The H-Asp(obzl) portion of the molecule serves as the recognition site for the target enzyme. The aspartic acid (Asp) residue at the P1 position is a critical recognition element for caspases, a family of cysteine-aspartic proteases that are key mediators of apoptosis.[4][5] The benzyl ester (obzl) on the aspartate side-chain provides steric and electronic properties that can influence substrate specificity and kinetic parameters.

-

Fluorophore: The molecule is conjugated to 7-amino-4-methylcoumarin (AMC), a widely used blue-emitting fluorophore.[6][7][8] In the intact substrate, the AMC moiety is in an amide linkage, which effectively quenches its fluorescence.[6]

-

The Cleavage Event: When a target protease, such as caspase-3, recognizes and binds to the aspartate residue, it catalyzes the hydrolysis of the amide bond between the aspartate and the AMC group. This cleavage event liberates the free AMC molecule.[5]

The released AMC is highly fluorescent, with excitation and emission maxima typically in the range of 342-354 nm and 440-442 nm, respectively.[5][9][10] The rate of increase in fluorescence intensity is therefore a direct measure of the rate of substrate cleavage by the enzyme.

Caption: Enzymatic cleavage of H-Asp(obzl)-amc releases the fluorescent AMC moiety.

A Field-Validated Protocol: Caspase-3 Activity Assay

This section details a robust, self-validating protocol for measuring caspase-3 activity, a common application for aspartate-AMC substrates. While H-Asp(obzl)-amc can be used, this protocol references the canonical caspase-3 substrate Ac-DEVD-AMC, for which extensive validation data is publicly available and the principles are identical.[5][10][11]

Essential Materials & Reagents

| Reagent/Material | Purpose |

| Ac-DEVD-AMC | Fluorogenic substrate for caspase-3/7.[5][11] |

| Recombinant Human Caspase-3 | Source of active enzyme for positive control and standard curves. |

| Ac-DEVD-CHO | A potent, reversible inhibitor of caspase-3 for inhibitor control wells. |

| Assay Buffer | Maintains optimal pH and ionic strength for enzyme activity (e.g., 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4). |

| DMSO (Anhydrous) | Solvent for dissolving substrate and inhibitor stock solutions.[12] |

| 96-Well Black, Opaque Plates | Minimizes light scatter and well-to-well crosstalk, essential for sensitive fluorescence assays. |

| Fluorescence Microplate Reader | Instrument capable of excitation at ~350 nm and emission detection at ~440 nm. |

| Cell Lysates or Purified Protein | The experimental sample containing unknown caspase-3 activity. |

Experimental Workflow: A Self-Validating System

The trustworthiness of any enzyme assay hinges on the inclusion of proper controls. This workflow is designed as a self-validating system to ensure data integrity.

Step 1: Preparation of Reagents

-

Substrate Stock: Prepare a 10 mM stock solution of Ac-DEVD-AMC in DMSO. Aliquot and store at -20°C, protected from light. Stock solutions are typically stable for months under these conditions.[11]

-

Inhibitor Stock: Prepare a 1 mM stock solution of Ac-DEVD-CHO in DMSO. Store at -20°C.

-

Enzyme Dilution: On the day of the experiment, dilute recombinant caspase-3 in ice-cold assay buffer to a working concentration (e.g., 2X final concentration). The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

Step 2: Assay Plate Setup

-

Design the plate layout to include all necessary controls in triplicate. The final reaction volume is typically 100 µL.

-

Blank: 100 µL Assay Buffer. (Accounts for buffer and plate fluorescence).

-

Substrate Control: 50 µL Assay Buffer + 50 µL of 2X Substrate. (Ensures substrate does not spontaneously hydrolyze).

-

Enzyme Control (Positive Control): 50 µL of 2X Enzyme + 50 µL of 2X Substrate. (Confirms enzyme activity and defines 100% activity level).

-

Inhibitor Control: 50 µL of 2X Enzyme (pre-incubated with inhibitor) + 50 µL of 2X Substrate. (Validates that inhibition can be detected).

-

Experimental Wells: 50 µL of Cell Lysate/Test Sample + 50 µL of 2X Substrate.

Step 3: Reaction and Measurement

-

Add 50 µL of assay buffer, diluted enzyme, or cell lysate to the appropriate wells.

-

If testing inhibitors, add the inhibitor and pre-incubate with the enzyme for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Set the microplate reader to the appropriate settings (Excitation: 350 nm, Emission: 440 nm) and equilibrate the plate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding 50 µL of 2X substrate solution to all wells.

-

Immediately begin kinetic reading, acquiring data every 60 seconds for 30-60 minutes.

Caption: The experimental workflow for a robust, controlled caspase-3 activity assay.

Data Analysis and Interpretation

The output from the plate reader will be raw fluorescence units (RFU) over time.

-

Background Subtraction: For each time point, subtract the average RFU of the "Blank" wells from all other wells.

-

Determine Initial Velocity (V₀): Plot RFU vs. Time for each well. Identify the linear portion of the curve (usually the first 10-20 minutes) and calculate the slope. This slope is the initial reaction velocity (V₀) in RFU/minute. Using the initial velocity is critical as the reaction rate slows over time due to substrate depletion and potential enzyme instability.

-

Quantify Inhibition/Activity: For inhibitor screening, calculate the percent inhibition relative to the positive control.

-

% Inhibition = (1 - (V₀ of Sample / V₀ of Positive Control)) * 100

-

Sample Data Representation

| Condition | V₀ (RFU/min) | Standard Deviation | % Inhibition |

| Positive Control | 2150.5 | 95.2 | 0% |

| Inhibitor Control | 112.3 | 15.8 | 94.8% |

| Test Compound (10 µM) | 1055.1 | 67.4 | 50.9% |

| Substrate Control | 5.2 | 2.1 | N/A |

Conclusion

H-Asp(obzl)-amc HCl and its analogues are powerful fluorogenic substrates that enable the sensitive, real-time measurement of protease activity. The core of their mechanism is the enzyme-catalyzed release of the fluorescent reporter, AMC. By employing a well-structured protocol that includes a comprehensive set of controls, researchers can generate highly reliable and reproducible data. This self-validating approach is essential for applications ranging from basic enzymology to high-throughput drug screening, providing trustworthy insights into complex biological processes like apoptosis.

References

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

-

Nguyen, Q. D., et al. (2018). Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

AnaSpec. (n.d.). SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of caspase expression and maturation during apoptosis in rat hepatocytes. Retrieved from [Link]

-

Glycosynth. (n.d.). Fluorogenic Substrates. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Glycosynth - Fluorogenic Substrates [glycosynth.co.uk]

- 4. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 6. caymanchem.com [caymanchem.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 10. biotium.com [biotium.com]

- 11. Caspase-3 Substrate II, Fluorogenic [sigmaaldrich.com]

- 12. ≥98% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to H-Asp(OBzl)-AMC HCl: From Discovery to Application in Protease Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the fluorogenic substrate, H-Asp(OBzl)-AMC HCl. We will delve into its discovery and development, elucidate its mechanism of action, provide detailed protocols for its use, and discuss its applications in the broader context of protease research. This document is structured to offer not just procedural steps, but also the scientific rationale behind its design and application, ensuring a thorough understanding for both novice and experienced researchers.

Introduction: The Need for Sensitive Protease Detection

Proteases, enzymes that catalyze the breakdown of proteins, are integral to a vast array of physiological and pathological processes. Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the ability to accurately and sensitively detect protease activity is paramount for both basic research and the development of novel therapeutics.

Fluorogenic substrates have emerged as indispensable tools in the study of proteases. These molecules are typically composed of a protease-specific recognition sequence linked to a fluorophore that is quenched in the intact substrate. Upon enzymatic cleavage, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to protease activity. One such class of fluorogenic reporters is based on 7-amino-4-methylcoumarin (AMC), which exhibits a significant increase in fluorescence upon cleavage of the amide bond linking it to an amino acid or peptide.

H-Asp(OBzl)-AMC HCl, or L-Aspartic acid β-benzyl ester 7-amido-4-methylcoumarin hydrochloride, is a relatively simple yet powerful fluorogenic substrate. Its design, centered around an aspartic acid residue, makes it particularly relevant for studying a class of proteases known as caspases, which play a central role in apoptosis, or programmed cell death.

Discovery and Development: A Tale of Specificity and Protection

The development of fluorogenic substrates for proteases has been an iterative process of refining specificity and improving physicochemical properties. The journey to a molecule like H-Asp(OBzl)-AMC HCl is rooted in the foundational understanding of protease-substrate interactions.

The Central Role of Aspartic Acid in Caspase Recognition

Caspases are a family of cysteine-aspartic proteases that exhibit a strict requirement for an aspartic acid residue at the P1 position of their substrates (the amino acid immediately N-terminal to the scissile bond). This specificity is a cornerstone of their biological function and has been extensively exploited in the design of synthetic substrates and inhibitors. Early research in the 1990s utilized combinatorial libraries to elucidate the preferred tetrapeptide recognition sequences for various caspases. For instance, the sequence Asp-Glu-Val-Asp (DEVD) was identified as a preferred substrate for caspase-3, a key executioner caspase.[1][2] This led to the widespread adoption of substrates like Ac-DEVD-AMC for monitoring caspase-3 activity.[3]

The Emergence of Simpler Substrates

While tetrapeptide substrates offer high specificity, simpler, single amino acid-AMC conjugates can also serve as valuable tools, particularly for screening and characterizing proteases with a primary P1 preference. H-Asp-AMC, the un-protected version of the topic compound, represents a fundamental tool for detecting any protease activity that cleaves after an aspartate residue.

The Rationale for Benzyl Protection

The inclusion of a benzyl ester (OBzl) on the β-carboxyl group of the aspartic acid side chain in H-Asp(OBzl)-AMC HCl is a critical design feature with several important implications:

-

Enhanced Substrate Affinity and Specificity: The benzyl group, being a bulky and hydrophobic moiety, can influence the interaction of the substrate with the enzyme's active site. Studies have shown that the nature of the ester group on an amino acid monomer can significantly affect the efficiency of enzymatic reactions, in some cases enhancing substrate affinity and even broadening the substrate specificity of the enzyme.[4] This modification can potentially fine-tune the substrate's interaction with the S1 pocket of the target protease.

-

Improved Cell Permeability: The hydrophobicity imparted by the benzyl group can potentially enhance the molecule's ability to cross cell membranes. This is a significant advantage for in situ monitoring of protease activity in live cells, a critical aspect of studying dynamic cellular processes like apoptosis.

-

Synthetic Strategy: The benzyl group is a common protecting group in peptide and amino acid chemistry.[5] Its presence may be a consequence of a particular synthetic route, where it serves to protect the side-chain carboxyl group from unwanted reactions during the coupling of aspartic acid to 7-amino-4-methylcoumarin. The hydrochloride salt form enhances the compound's solubility and stability for storage and handling.

Physicochemical Properties and Mechanism of Action

A thorough understanding of the substrate's properties is essential for its effective use in experimental settings.

Technical Data Sheet

| Property | Value | Reference |

| Chemical Name | L-Aspartic acid β-benzyl ester 7-amido-4-methylcoumarin hydrochloride | [6] |

| Synonyms | H-Asp(OBzl)-AMC HCl, L-Asp(OBzl)-AMC·HCl | [6] |

| CAS Number | 219138-15-5 | [6] |

| Molecular Formula | C₂₁H₂₀N₂O₅·HCl | [6] |

| Molecular Weight | 416.86 g/mol | [6] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 196-201 °C | [6] |

| Optical Rotation | +60.0 ± 2º (c=1 in MeOH) | [6] |

| Purity | ≥ 99% (by HPLC) | [6] |

| Storage | Store at 0-8°C | [6] |

Mechanism of Fluorogenic Signal Generation

The core of the assay lies in the enzymatic cleavage of the amide bond between the aspartic acid residue and the 7-amino-4-methylcoumarin (AMC) fluorophore.

Self-Validating System: The Importance of Controls

For the results to be trustworthy, a robust set of controls is non-negotiable.

-

Substrate-only control: This well contains the assay buffer and substrate but no enzyme. It accounts for any background fluorescence and substrate auto-hydrolysis. The signal from this well should be subtracted from all other readings.

-

Enzyme-only control: This well contains the assay buffer and the enzyme preparation but no substrate. This control is important when using crude lysates that may contain endogenous fluorescent molecules.

-

Positive control: A known amount of active protease should be used to confirm that the assay is working correctly.

-

Inhibitor control: Pre-incubation of the enzyme with a specific inhibitor (e.g., a pan-caspase inhibitor like Z-VAD-FMK if a caspase is being assayed) should significantly reduce or abolish the signal, confirming that the observed activity is due to the target protease.

Applications in Research and Drug Discovery

The simplicity and specificity of H-Asp(OBzl)-AMC HCl make it a versatile tool for a range of applications.

High-Throughput Screening (HTS) for Protease Inhibitors

The straightforward "mix-and-read" format of the assay is highly amenable to HTS campaigns. Large libraries of small molecules can be rapidly screened for their ability to inhibit the target aspartate-specific protease. A reduction in the rate of fluorescence generation in the presence of a test compound indicates potential inhibitory activity.

Characterization of Enzyme Kinetics

By varying the substrate concentration, one can determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). This information is crucial for understanding the enzyme's catalytic efficiency and its affinity for the substrate.

Monitoring Apoptosis

As a substrate for caspases, H-Asp(OBzl)-AMC HCl can be used to monitor the induction of apoptosis in cell populations. An increase in cleavage activity in cell lysates following treatment with a pro-apoptotic agent would be indicative of caspase activation.

Conclusion and Future Perspectives

H-Asp(OBzl)-AMC HCl represents a valuable tool in the armamentarium of researchers studying aspartate-specific proteases. Its design, incorporating a key recognition motif and a functionality-enhancing protecting group, allows for sensitive and continuous monitoring of enzyme activity. While more complex peptide substrates may offer greater specificity for individual proteases, the simplicity of H-Asp(OBzl)-AMC HCl makes it an excellent choice for broad screening applications and for studying proteases where the primary determinant of specificity is the P1 residue.

Future developments in this area may focus on modifying the coumarin fluorophore for altered spectral properties (e.g., red-shifted fluorescence to minimize background from biological samples) or further refining the amino acid component to enhance specificity for particular protease subtypes. Nevertheless, H-Asp(OBzl)-AMC HCl remains a robust and reliable substrate that will continue to facilitate discoveries in the critical field of protease biology.

References

-

Kam, P.-C., et al. (2016). "Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells." PLoS ONE, 11(5), e0155541. [Link]

-

Semantic Scholar. "Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells." [Link]

-

AnaSpec. "SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric." [Link]

-

ACS Publications. "The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization." Biomacromolecules, 2016, 17 (1), pp 314–323. [Link]

-

NIH National Center for Biotechnology Information. "Caspase Protocols in Mice." Methods in Molecular Biology, vol. 1133, 2014. [Link]

-

Organic Chemistry Portal. "Benzyl Ethers." [Link]

-

ResearchGate. "Substrate specificity of SI-induced caspase-like protease activities..." [Link]

-

Sumit Biosciences. "DIAGNOSTIC TOOLS - Biotech GmbH." [Link]

-

NIH National Center for Biotechnology Information. "Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries." Proceedings of the National Academy of Sciences, vol. 98, no. 19, 2001, pp. 10554-9. [Link]

-

PubMed. "Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties." The Journal of Organic Chemistry, vol. 66, no. 23, 2001, pp. 7883-8. [Link]

-

ACS Publications. "Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry." ACS Catalysis, 2021, 11 (1), pp 246–252. [Link]

-

Stanford Medicine. "Activity-based probes that target diverse cysteine protease families." [Link]

-

Organic Syntheses. "THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS..." Organic Syntheses, vol. 79, 2002, p. 223. [Link]

-

Organic Chemistry Portal. "Benzyl Esters." [Link]

- Google Patents.

-

iGEM. "AMC standard curve assay protocol." [Link]

-

AnaSpec. "EnzoLyte™ AMC Caspase-3 Assay Kit." [Link]

-

ResearchGate. "Proposed mechanism for the cleavage at the Asp–Asp motifs in a CDR..." [Link]

-

PubMed. "Identification of the facile gas-phase cleavage of the Asp-Pro and Asp-Xxx peptide bonds in matrix-assisted laser desorption time-of-flight mass spectrometry." Analytical Chemistry, vol. 65, no. 21, 1993, pp. 3015-23. [Link]

-

NIH National Center for Biotechnology Information. "20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel." ACS Chemical Biology, vol. 15, no. 1, 2020, pp. 136-144. [Link]

-

NIH National Center for Biotechnology Information. "Detecting aspartate isomerization and backbone cleavage after aspartate in intact proteins by NMR spectroscopy." Scientific Reports, vol. 11, no. 1, 2021, p. 1823. [Link]

-

NIH National Center for Biotechnology Information. "Cleavage C-terminal to Asp leads to covalent crosslinking of long-lived human proteins." PLoS ONE, vol. 10, no. 6, 2015, e0129522. [Link]

-

NIH National Center for Biotechnology Information. "Mechanism of protein cleavage at asparagine leading to protein-protein crosslinks." FEBS Letters, vol. 589, no. 1, 2015, pp. 124-9. [Link]

Sources

- 1. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. chemimpex.com [chemimpex.com]

The Enzymatic Release of AMC from H-Asp(obzl)-amc hcl: A Technical Guide

<_ _>

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core mechanism, practical applications, and technical considerations for the use of the fluorogenic substrate H-Asp(obzl)-amc hcl. As a tool for quantifying specific protease activity, a thorough understanding of its function is paramount for generating robust and reliable data.

Introduction to Fluorogenic Protease Assays

The quantitative measurement of protease activity is fundamental to numerous research areas, from elucidating the complex signaling cascades of apoptosis to screening for novel therapeutic inhibitors. Fluorogenic substrates provide a sensitive and continuous method for this purpose. These molecules are comprised of a peptide sequence recognized by a specific protease, covalently linked to a fluorescent reporter, or fluorophore. In its conjugated state, the fluorophore's quantum yield is significantly suppressed, a phenomenon known as quenching.[1][2] Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][4]

One of the most widely utilized fluorophores in this class is 7-amino-4-methylcoumarin (AMC).[1][5] When attached to a peptide, its fluorescence is low; however, upon release, free AMC exhibits strong fluorescence with excitation maxima around 340-380 nm and emission maxima in the 440-460 nm range.[6][7]

The Substrate: A Structural Breakdown of H-Asp(obzl)-amc hcl

To appreciate the mechanism of AMC release, we must first dissect the substrate itself: H-Asp(obzl)-amc hcl.

-

H-Asp: The core of the substrate's specificity lies in the L-Aspartic acid (Asp) residue. Proteases, particularly caspases, have a stringent requirement for an aspartic acid at the cleavage site (the P1 position).[8][9]

-

(obzl): The benzyl ester protecting group on the side chain carboxyl group of the aspartic acid residue serves to neutralize its negative charge. This can be important for cell permeability in certain applications and can influence the substrate's interaction with the enzyme's active site.

-

-amc: This denotes the 7-amino-4-methylcoumarin fluorophore, which is attached via an amide bond to the C-terminus of the aspartic acid. This is the scissile bond that is targeted by the protease.

-

hcl: The hydrochloride salt form enhances the compound's solubility and stability in aqueous solutions.

The quenching of the AMC fluorophore in the intact substrate is due to the alteration of its conjugated electron system by the attached peptide.[1] Cleavage of the amide bond restores this system, leading to a dramatic increase in fluorescence.

The Core Mechanism: Caspase-Mediated Cleavage

H-Asp(obzl)-amc hcl is a substrate for cysteine-aspartic proteases, commonly known as caspases. Caspase-3, a key executioner caspase in the apoptotic pathway, is a primary example of an enzyme that would cleave this substrate.[10][11]

The catalytic mechanism of caspase-3 involves a highly specific active site containing a catalytic dyad of Cysteine (Cys-163) and Histidine (His-121).[8][9] The process of substrate cleavage can be summarized in the following steps:

-

Substrate Binding: The aspartic acid residue of the substrate docks into the S1 pocket of the caspase active site, which is specifically shaped to recognize it.

-

Nucleophilic Attack: The catalytic dyad, Cys-163 and His-121, exists as a thiolate-imidazolium ion pair. His-121 acts as a general base, abstracting a proton from the thiol group of Cys-163.[10] This activates the cysteine, making it a potent nucleophile. The activated Cys-163 then attacks the carbonyl carbon of the amide bond between the aspartic acid and the AMC molecule.

-

Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral oxyanion intermediate. This intermediate is stabilized by hydrogen bonds from the backbone amide groups of Gly-122 and Cys-163.[8][10]

-

Bond Cleavage and AMC Release: The tetrahedral intermediate collapses. The amide bond is cleaved, and the AMC leaving group is protonated by His-121 (now acting as a general acid).[10] This releases the highly fluorescent free AMC.

-

Enzyme Regeneration: A water molecule enters the active site and is deprotonated by His-121. The resulting hydroxide ion attacks the carbonyl carbon of the thioester bond now linking the aspartic acid to Cys-163. This leads to the release of the aspartic acid portion of the substrate and regenerates the active enzyme.

The following diagram illustrates this catalytic cycle.

Practical Application: Standard Protocol for Caspase Activity Assay

This section provides a robust, self-validating protocol for measuring caspase activity in cell lysates using H-Asp(obzl)-amc hcl.

Reagent Preparation

It is critical to prepare fresh reagents and handle them with care to ensure assay integrity.

| Reagent | Stock Concentration | Solvent | Storage | Final Assay Concentration |

| H-Asp(obzl)-amc hcl | 10 mM | DMSO | -20°C, protected from light | 50 µM |

| Cell Lysis Buffer | 1X | Aqueous | 4°C | N/A |

| 2X Reaction Buffer | 2X | Aqueous | 4°C | 1X |

| Dithiothreitol (DTT) | 1 M | Deionized Water | -20°C | 10 mM |

| Free AMC Standard | 1 mM | DMSO | -20°C, protected from light | 0 - 25 µM (for standard curve) |

-

Cell Lysis Buffer Composition: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol.

-

2X Reaction Buffer Composition: 40 mM HEPES (pH 7.5), 100 mM NaCl, 1.0 mM EDTA, 0.2% CHAPS, 20% Sucrose.[12]

-

Important: Add DTT to the 2X Reaction Buffer immediately before use.[6] DTT is a reducing agent necessary for optimal cysteine protease activity.

Experimental Workflow

The following diagram outlines the key stages of the experimental procedure.

Step-by-Step Assay Protocol

-

Prepare Cell Lysates: Induce apoptosis in your cell line of interest using a known stimulus.[6] Harvest both treated and untreated (negative control) cells. Lyse the cells using the chilled Cell Lysis Buffer and incubate on ice for 15-20 minutes.[12] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12] Carefully transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

Prepare AMC Standard Curve: In a 96-well black, flat-bottom plate, perform serial dilutions of the 1 mM AMC stock in 1X Reaction Buffer to generate a standard curve (e.g., 25, 12.5, 6.25, 3.12, 1.56, 0 µM).

-

Set Up Assay Plate:

-

Add 50 µL of cell lysate (containing 20-50 µg of total protein) to sample wells.

-

Add 50 µL of Lysis Buffer to blank wells (for background fluorescence).

-

Add 50 µL of lysate from untreated cells for the negative control.

-

-

Prepare Reaction Master Mix: For each reaction, you will need 50 µL of 2X Reaction Buffer containing 10 mM DTT and 100 µM H-Asp(obzl)-amc hcl (this will be diluted 1:1 in the well to the final 1X concentration). Prepare enough master mix for all sample and control wells.

-

Initiate and Read: Add 50 µL of the Reaction Master Mix to each well to bring the total volume to 100 µL. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Data Acquisition: Measure fluorescence intensity at regular intervals (e.g., every 2-5 minutes) for 1-2 hours.[13] Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[6][7]

Data Analysis and Interpretation

-

Background Subtraction: For each time point, subtract the average fluorescence reading of the blank wells from all other readings.

-

Generate Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope of the line (RFU/pmol).

-

Determine Reaction Velocity: For each experimental sample, plot the background-subtracted fluorescence (RFU) against time (minutes). Identify the initial linear portion of the curve and calculate its slope. This is the initial velocity (V₀) in RFU/min.

-

Calculate Specific Activity: Convert the reaction velocity from RFU/min to pmol/min using the slope from the AMC standard curve.

Specific Activity (pmol/min/mg) = (V₀ [RFU/min] / Standard Curve Slope [RFU/pmol]) / Protein Amount [mg]

This final value allows for the direct comparison of caspase activity across different samples.

Troubleshooting and Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | Substrate instability (spontaneous hydrolysis); contaminated reagents; autofluorescence from test compounds.[14] | Prepare substrate solution fresh; test all buffer components for intrinsic fluorescence; run a counterscreen with free AMC to check for compound interference.[14] |

| Low or No Signal | Inactive enzyme (improper storage, freeze-thaw cycles); incorrect wavelength settings; insufficient incubation time.[7] | Use a fresh enzyme aliquot; confirm plate reader settings with free AMC; perform a kinetic read to determine the optimal time point.[7][15] |

| Non-linear Reaction Progress | Substrate depletion; enzyme instability. | Use a lower enzyme concentration or less lysate; ensure assay buffer conditions (pH, DTT) are optimal. |

Conclusion

The fluorogenic substrate H-Asp(obzl)-amc hcl is a powerful tool for the specific and sensitive detection of caspase activity. A comprehensive understanding of its chemical properties, the enzymatic mechanism of AMC release, and adherence to a robust, well-controlled experimental protocol are essential for generating high-quality, reproducible data. By following the principles and methodologies outlined in this guide, researchers can confidently employ this assay to advance our understanding of protease biology in health and disease.

References

-

M-CSA. (n.d.). Caspase-3. M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

Wikipedia. (2024). Caspase 3. Retrieved from [Link]

-

Tong, J., Rufli, S., & Wong, W. W. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments, (193). Retrieved from [Link]

-

Proteopedia. (2019). Caspase-3 Regulatory Mechanisms. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

Tong, J., Rufli, S., & Wong, W. W. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. PubMed. Retrieved from [Link]

-

YouTube. (2015). Caspase 3. Retrieved from [Link]

-

van Leeuwen, S. (2014). Why is AMC quenched when attached to a peptide?. ResearchGate. Retrieved from [Link]

-

G-Biosciences. (n.d.). CasPASE™ Apoptosis Fluorometic Assay. Retrieved from [Link]

-

Shcheglov, K. V., et al. (2007). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. PMC - NIH. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fluorogenic – Knowledge and References. Retrieved from [Link]

-

de Groot, A. M., et al. (2019). Development of a DUB-selective fluorogenic substrate. Chemical Science. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Development of a DUB-selective fluorogenic substrate - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02226K [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Caspase 3 - Wikipedia [en.wikipedia.org]

- 9. proteopedia.org [proteopedia.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Caspase-3 (CASP3) | Abcam [abcam.com]

- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 13. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [worldwide.promega.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for H-Asp(obzl)-AMC HCl in Drug Discovery Screening

Abstract

This document provides a comprehensive technical guide for the utilization of H-Asp(obzl)-AMC HCl, a fluorogenic substrate, in drug discovery and enzymatic screening applications. We delve into the core principles of its mechanism, offer detailed, field-proven protocols for its use in high-throughput screening (HTS) formats, and provide robust frameworks for data analysis and validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of modulators for proteases that exhibit specificity for aspartic acid residues, such as caspases and granzymes.

Introduction: The Role of Fluorogenic Aspartate-Specific Substrates in Drug Discovery

The precise regulation of protease activity is fundamental to cellular homeostasis, with dysregulation being a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. Consequently, proteases are a major class of therapeutic targets. A critical step in the discovery of novel protease inhibitors is the development of robust and sensitive assays suitable for high-throughput screening (HTS).

Fluorogenic substrates are indispensable tools in this endeavor, offering a continuous and highly sensitive method for monitoring enzyme activity.[1] These molecules are engineered to be non-fluorescent until they are enzymatically cleaved, at which point they release a highly fluorescent reporter molecule.[2] H-Asp(obzl)-AMC HCl belongs to this class of reagents, designed to probe the activity of proteases that recognize and cleave at the C-terminal side of an aspartic acid residue.

Chemical Structure and Mechanism of Action

H-Asp(obzl)-AMC HCl is the hydrochloride salt of L-Aspartic acid β-benzyl ester α-(7-amido-4-methylcoumarin). Its structure consists of three key components:

-

Aspartic Acid: Provides the recognition motif for the target protease. Proteases such as caspases and Granzyme B have a primary specificity for an aspartate residue at the P1 position of their substrates.[3]

-

Benzyl Ester (obzl): A protecting group on the side-chain carboxyl group of the aspartic acid. This modification can influence the substrate's specificity and kinetic parameters with different proteases.

-

7-amino-4-methylcoumarin (AMC): A fluorophore linked to the C-terminal carboxyl group of the aspartic acid via an amide bond. In this conjugated form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond, the free AMC is released, resulting in a significant increase in fluorescence.[4]

The enzymatic reaction can be summarized as follows:

H-Asp(obzl)-AMC (non-fluorescent) + H₂O ---(Protease)---> H-Asp(obzl)-OH + AMC (highly fluorescent)

The rate of increase in fluorescence is directly proportional to the enzymatic activity, allowing for real-time kinetic measurements.[4]

Target Enzymes and Applications

Based on its structure, H-Asp(obzl)-AMC HCl is a putative substrate for endopeptidases that cleave after an aspartate residue. This includes, but is not limited to:

-

Caspases: A family of cysteine-aspartic proteases that are central executioners of apoptosis.[5] Effector caspases like caspase-3 and caspase-7 recognize the DEVD sequence, while initiator caspases and inflammatory caspases have different specificities (e.g., YVAD for caspase-1).[6][7] While less specific than tetrapeptide substrates, H-Asp(obzl)-AMC HCl can serve as a general screening tool for caspase activity.

-

Granzyme B: A serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells.[3] It induces apoptosis in target cells by cleaving and activating various intracellular substrates, including caspases. Granzyme B also demonstrates a strong preference for cleaving after aspartic acid residues.[1]

This substrate is therefore highly applicable for:

-

High-throughput screening for inhibitors of Asp-specific proteases.

-

Characterizing the specificity of novel proteases.

-

Studying the kinetics of enzyme inhibition.

Experimental Design and Protocols

The following protocols are designed for a 96-well plate format, but can be adapted for 384-well plates or cuvette-based fluorometers. It is crucial to optimize assay conditions, such as enzyme and substrate concentrations, for each specific application.

Workflow Overview

The general workflow for a protease activity assay using H-Asp(obzl)-AMC HCl is straightforward and amenable to automation.

Reagent Preparation

Table 1: Reagent Preparation

| Reagent | Component | Preparation Instructions | Storage |

| Assay Buffer (1X) | 50 mM HEPES, pH 7.4 100 mM NaCl 10 mM DTT 1 mM EDTA 10% Glycerol 0.1% CHAPS | Prepare from stock solutions in nuclease-free water. The DTT should be added fresh from a 1 M stock solution before each experiment. The pH should be adjusted to 7.4 at room temperature. | 4°C (without DTT). Add DTT fresh. |

| Substrate Stock | H-Asp(obzl)-AMC HCl | Dissolve in DMSO to create a 10 mM stock solution. Vortex to ensure complete dissolution. | -20°C, protected from light. |

| Enzyme Solution | Recombinant Caspase or Granzyme B | Dilute the enzyme to the desired working concentration in 1X Assay Buffer immediately before use. Keep on ice. | As per manufacturer's instructions. Avoid repeated freeze-thaw cycles. |

| AMC Standard | 7-amino-4-methylcoumarin | Dissolve in DMSO to create a 1 mM stock solution. This will be used to generate a standard curve. | -20°C, protected from light. |

| Inhibitor Control | e.g., Ac-DEVD-CHO (for Caspase-3) | Prepare a stock solution in DMSO. | -20°C. |

Rationale for Buffer Components:

-

HEPES: A common buffering agent that maintains a stable pH in the physiological range.

-

DTT (Dithiothreitol): A reducing agent that is critical for the activity of cysteine proteases like caspases, as it prevents the oxidation of the active site cysteine residue.[8][9]

-

EDTA: A chelating agent that sequesters divalent metal ions which could inhibit the enzyme or interfere with the assay.

-

Glycerol: Acts as a stabilizing agent for the enzyme.

-

CHAPS: A non-denaturing zwitterionic detergent that helps to prevent non-specific protein aggregation and improves solubility.

Protocol 1: Inhibitor Screening Assay (96-Well Plate)

This protocol is designed to screen a library of compounds for inhibitory activity against a target protease.

Step-by-Step Methodology:

-

Compound Plating: Dispense 1 µL of each test compound (typically at 100X the final desired concentration, dissolved in DMSO) into the wells of a black, flat-bottom 96-well plate. For controls, add 1 µL of DMSO.

-

Enzyme Addition: Prepare the enzyme working solution in 1X Assay Buffer. Add 50 µL of the enzyme solution to each well.

-

Self-Validation: Include a "no-enzyme" control well (add 50 µL of Assay Buffer instead) to measure substrate auto-hydrolysis.

-

-

Pre-incubation: Mix the plate gently on a shaker for 30-60 seconds and pre-incubate for 15-30 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction is initiated.

-

Reaction Initiation: Prepare the substrate working solution by diluting the 10 mM H-Asp(obzl)-AMC HCl stock into 1X Assay Buffer. The optimal concentration should be determined empirically (see Section 3.1), but a starting point of 10-50 µM is recommended. Add 50 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 101 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Excitation Wavelength: 360-380 nm

-

Emission Wavelength: 440-460 nm[2]

-

Alternative: For endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then read the fluorescence.

-

Protocol 2: Generating an AMC Standard Curve

A standard curve is essential to convert the relative fluorescence units (RFU) into the concentration of the product formed.

Step-by-Step Methodology:

-

Serial Dilution: Prepare a series of dilutions of the 1 mM AMC stock solution in 1X Assay Buffer. A typical range would be from 25 µM down to 0 µM (blank).

-

Plate Loading: Add 100 µL of each AMC dilution to separate wells of the same 96-well plate used for the enzymatic assay.

-

Measurement: Read the fluorescence of the standard curve wells at the same settings used for the kinetic assay.

-